![molecular formula C28H27Cl2N3O4 B11085782 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11085782.png)
2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that features a unique imidazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as dichlorophenyl, phenylethyl, and propoxyphenyl, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone ring with a 3,4-dichlorophenyl group, typically using a halogenation reaction.
Attachment of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidinone ring is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Acetylation and Propoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar imidazolidinone derivatives. For instance, compounds with imidazolidinone structures have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cancer Cell Lines Tested | Percent Growth Inhibition (%) |
---|---|---|
Compound A | HCT-116 (Colon) | 75.99 |
Compound B | MCF-7 (Breast) | 85.26 |
Compound C | A549 (Lung) | 67.55 |
These results indicate that modifications to the imidazolidinone structure can lead to enhanced anticancer activity, suggesting that 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide could exhibit similar or superior effects.
Case Studies
-
Study on Anticancer Efficacy
- In a study conducted by researchers at a prominent university, a series of imidazolidinone derivatives were synthesized and evaluated for their anticancer properties. The results indicated that derivatives with similar structural motifs displayed significant activity against multiple cancer types, including ovarian and lung cancers .
- Molecular Docking Studies
Other Potential Applications
Beyond anticancer applications, there is potential for this compound in:
- Anti-inflammatory therapies : Similar compounds have shown promise in reducing inflammation markers in preclinical models.
- Antimicrobial agents : Some derivatives exhibit antibacterial properties, which could be explored further.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2,5-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-3-pyrrolidinaminium: This compound shares the dichlorophenyl and imidazolidinone core but differs in the substituents attached to the ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar amide linkage but features different aromatic substituents.
Uniqueness
The uniqueness of 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (dichlorophenyl) and electron-donating (propoxyphenyl) groups can influence its interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a synthetic derivative that exhibits a range of biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a dichlorophenyl group, an imidazolidinone core, and an acetamide side chain, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this one have shown significant antimicrobial activity against various pathogens. For instance, studies on polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane demonstrated antifungal efficacy against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum . The presence of chlorine atoms in the structure appears to enhance antifungal properties.
Cytotoxicity and Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of certain cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have been shown to induce apoptosis in human cancer cell lines by activating caspase pathways .
The proposed mechanism of action for this compound involves interaction with specific cellular targets that regulate cell growth and apoptosis. The imidazolidinone moiety may interact with DNA or RNA synthesis pathways, leading to disrupted cellular functions. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth .
Study 1: Antifungal Activity
A study conducted on a series of polyazole derivatives revealed that the introduction of an oxime group significantly increased antifungal activity against filamentous fungi. The tested compound exhibited comparable efficacy to established antifungals such as ketoconazole .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the compound was tested against various human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting moderate potency against these lines. Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased annexin V binding .
Summary Table of Biological Activities
Properties
Molecular Formula |
C28H27Cl2N3O4 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-2-16-37-22-11-8-20(9-12-22)31-26(34)18-25-27(35)33(21-10-13-23(29)24(30)17-21)28(36)32(25)15-14-19-6-4-3-5-7-19/h3-13,17,25H,2,14-16,18H2,1H3,(H,31,34) |
InChI Key |
DOGDRMREVCASJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.